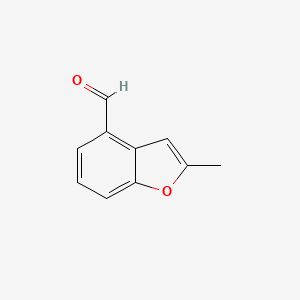
n-Undecyl triphenylphosponium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
n-Undecyl triphenylphosponium bromide is a quaternary phosphonium salt with the molecular formula C29H38PBr. It is a versatile compound used in various chemical reactions and applications, particularly in organic synthesis and as a reagent in the Wittig reaction. The compound is known for its stability and effectiveness in facilitating the formation of carbon-carbon double bonds.
準備方法
Synthetic Routes and Reaction Conditions: n-Undecyl triphenylphosponium bromide can be synthesized through the reaction of triphenylphosphine with undecyl bromide. The reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and requires heating to facilitate the formation of the phosphonium salt. The reaction can be represented as follows:
PPh3+C11H23Br→PPh3C11H23Br
Industrial Production Methods: Industrial production of triphenylundecylphosphonium bromide often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has also been explored as a method to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions: n-Undecyl triphenylphosponium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Wittig Reaction: The compound reacts with aldehydes or ketones in the presence of a base such as potassium carbonate and a crown ether to form alkenes.
Oxidation: It can be oxidized using reagents like peracids to form epoxides.
Major Products:
科学的研究の応用
n-Undecyl triphenylphosponium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of triphenylundecylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form an alkene. The triphenylphosphonium cation facilitates the formation of the ylide, which is a key intermediate in the reaction .
In biological systems, the triphenylphosphonium cation targets the mitochondrial membrane due to its positive charge, which allows it to accumulate in the negatively charged mitochondrial matrix. This targeting ability is utilized in drug delivery systems to deliver therapeutic agents directly to the mitochondria .
類似化合物との比較
n-Undecyl triphenylphosponium bromide can be compared with other phosphonium salts such as:
- Triphenylmethylphosphonium bromide
- Triphenylbutylphosphonium bromide
- Triphenyloctylphosphonium bromide
Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of long-chain alkenes .
特性
CAS番号 |
60669-22-9 |
|---|---|
分子式 |
C29H38BrP |
分子量 |
497.5 g/mol |
IUPAC名 |
triphenyl(undecyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h10-18,20-25H,2-9,19,26H2,1H3;1H/q+1;/p-1 |
InChIキー |
AELWOFMTABHNQJ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)









